4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFIALAGBYZRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCCC2=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Chloro 2 Methyl 5,6,7,8 Tetrahydroquinoline and Its Analogs
Established Synthetic Pathways for the Tetrahydroquinoline Core
The synthesis of the tetrahydroquinoline nucleus can be achieved through several robust and versatile methods. These strategies generally involve the formation of the heterocyclic ring through hydrogenation of quinoline (B57606) precursors, multicomponent reactions that assemble the ring in a single step, or various cyclization strategies.
Hydrogenation-Based Approaches for Quinolines
One of the most direct methods for the synthesis of tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline derivatives. This approach selectively reduces the nitrogen-containing heterocyclic ring while typically leaving the benzene (B151609) ring intact. A variety of catalysts and reaction conditions have been developed to achieve high yields and selectivity.
The choice of catalyst is crucial for the efficiency of the hydrogenation. Noble metal catalysts such as ruthenium, rhodium, iridium, and palladium are highly effective. rsc.orgnih.gov For instance, ruthenium complexes like Ru/Al2O3 have been used for the hydrogenation of 2-methylquinoline (B7769805) at elevated temperatures and pressures. mdpi.com Cobalt-based heterogeneous catalysts, prepared in situ from Co(OAc)₂·4H₂O and zinc powder, have also proven effective for the hydrogenation of various quinoline derivatives in aqueous solutions. researchgate.net Furthermore, unsupported nanoporous gold (AuNPore) has been utilized as a recyclable catalyst with an organosilane and water as the hydrogen source for a highly efficient and regioselective hydrogenation. organic-chemistry.org
Transfer hydrogenation offers an alternative to the use of high-pressure hydrogen gas, employing hydrogen donors like formic acid, ammonia-borane adducts, or secondary alcohols. nih.govresearchgate.net Cobalt-amido cooperative catalysis has been shown to effectively control the partial transfer hydrogenation of quinolines. nih.gov
Interactive Data Table: Catalytic Hydrogenation of Quinolines
| Quinoline Substrate | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |
| 2-Methylquinoline | 5 wt% Ru/Al₂O₃ | H₂ | n-Hexane | 120-180 | 25-75 | - | mdpi.com |
| Quinolines | Co(OAc)₂·4H₂O / Zn | H₂ | Water | 70 | 30 | >95 | researchgate.net |
| Quinoline Derivatives | AuNPore | Organosilane/H₂O | - | - | - | High | organic-chemistry.org |
| 4-Methylquinoline | Cobalt-amido complex | H₃N·BH₃ | THF | 25 | - | Good | nih.gov |
| Quinolines | Co@SiO₂ | H₂ | MeOH | 100 | 40 | Good | nih.gov |
Multicomponent Reactions for Tetrahydroquinoline Assembly
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as tetrahydroquinolines, in a single step from three or more starting materials. This approach offers significant advantages in terms of atom economy and procedural simplicity.
The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to form a tetrahydroquinoline. organic-chemistry.org The imine is typically generated in situ from an aniline (B41778) and an aldehyde. The reaction is generally catalyzed by a Lewis acid, such as boron trifluoride or ytterbium triflate, which activates the imine towards electrophilic attack by the alkene. researchgate.net
This reaction is versatile, allowing for the use of a wide range of anilines, aldehydes, and alkenes, leading to a diverse library of substituted tetrahydroquinolines. For example, the reaction of 4-chloroaniline with cyclopentadiene can be used to form C-2 aliphatic substituted tetrahydroquinolines. The use of chiral phosphoric acids as catalysts can facilitate enantioselective Povarov reactions, yielding optically active tetrahydroquinolines with high diastereoselectivities and enantioselectivities. researchgate.net
Interactive Data Table: Povarov Reaction for Tetrahydroquinoline Synthesis
| Aniline | Aldehyde | Alkene | Catalyst | Solvent | Yield (%) | Reference |
| Aniline | Benzaldehyde | Enol ether | Boron trifluoride | - | - | organic-chemistry.org |
| 4-Chloroaniline | - | Cyclopentadiene | Lanthanide (III) triflate | - | - | |
| Aromatic Amines | Aromatic Aldehydes | Cyclic enol ether | Yb(OTf)₃ | Toluene | Good | researchgate.net |
| 5-Chloro-2-methylaniline | Benzaldehyde derivatives | Phenylacetylene | BF₃·OEt₂ | Chloroform | ≥60 | rsc.org |
The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing six-membered rings. In the context of tetrahydroquinoline synthesis, it typically involves the reaction of an imine (as the dienophile) with a diene. Alternatively, an inverse-electron-demand aza-Diels-Alder reaction can occur between an electron-deficient aza-diene and an electron-rich dienophile. researchgate.net
The use of chiral Brønsted acids, such as BINOL-derived phosphoric acid diesters, has been shown to catalyze enantioselective aza-Diels-Alder reactions, leading to optically active tetrahydroquinoline derivatives. escholarship.org These reactions often proceed with high yields and excellent stereoselectivities under mild conditions. The reaction can be applied to a variety of substrates, including chlorinated anilines, to produce chlorinated quinoline and tetrahydroquinoline structures. rsc.orgresearchgate.net
Ring-Closing Strategies and Intramolecular Cyclizations
Intramolecular cyclization reactions provide another important route to the tetrahydroquinoline core. These strategies often involve the formation of a key bond to close the heterocyclic ring from an appropriately substituted acyclic precursor.
One such strategy is the domino reaction, where a sequence of reactions occurs in one pot without the isolation of intermediates. For example, the conversion of 2-nitroarylketones and aldehydes to tetrahydroquinolines can be achieved through a reduction-reductive amination strategy under hydrogenation conditions with a Pd/C catalyst. nih.gov Another approach involves a titanium-catalyzed intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald-Hartwig amination to furnish the tetrahydroquinoline ring. researchgate.net Additionally, gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines can yield tetrahydroquinolines under simple reaction conditions with high efficiency. organic-chemistry.org
Targeted Synthesis of 4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline
Step 1: Synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one
The precursor, 2-methyl-5,6,7,8-tetrahydroquinolin-4-one, can be synthesized via the catalytic hydrogenation of 4-hydroxy-2-methylquinoline (B36942). researchgate.net This reaction is typically carried out using platinum oxide as the catalyst in glacial acetic acid under a hydrogen atmosphere. The reaction proceeds to completion, and after filtration and purification, the desired tetrahydroquinolinone is obtained in high yield. researchgate.net
Reaction scheme for the synthesis of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one.
Step 2: Chlorination of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one
The conversion of the 4-oxo group of the tetrahydroquinolinone intermediate to a chloro substituent can be achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). This reagent is widely used for the conversion of cyclic ketones and lactams to their corresponding chloro derivatives. nih.govchegg.com The reaction of 2-methyl-5,6,7,8-tetrahydroquinolin-4-one with phosphorus oxychloride, likely with heating, would be expected to yield the target compound, this compound.
Proposed reaction scheme for the synthesis of this compound.
This two-step sequence represents a logical and experimentally feasible approach for the targeted synthesis of this compound, leveraging a known procedure for the precursor synthesis followed by a standard chlorination protocol.
Strategies for Regioselective Chlorination on Tetrahydroquinoline Systems
Regioselective chlorination of the tetrahydroquinoline core is a critical step in the synthesis of this compound. The ability to control the position of chlorination is paramount for achieving the desired molecular architecture and subsequent biological activity. While direct chlorination of the saturated portion of the tetrahydroquinoline ring system is challenging, functionalization of the aromatic portion is more readily achieved.
Recent studies have explored various strategies for the regioselective halogenation of quinoline systems, which can be adapted for tetrahydroquinolines. Metal-free protocols have been developed for the C5-H halogenation of 8-substituted quinolines, offering an operationally simple and environmentally benign approach. rsc.org These methods often utilize inexpensive and atom-economical halogen sources like trihaloisocyanuric acid. rsc.org Iron(III)-catalyzed halogenation of 8-amidoquinolines in water has also been reported to afford 5-halogenated products in good to excellent yields. mdpi.com
Furthermore, the regioselectivity of metalation reactions on chloro-substituted quinolines can be controlled by the choice of the base. For instance, the use of different metal amides can direct functionalization to the C-2, C-3, or C-8 positions. researchgate.net While these methods are demonstrated on quinolines, the underlying principles of directing group assistance and controlled metalation can be extrapolated to the 5,6,7,8-tetrahydroquinoline (B84679) system to achieve the desired 4-chloro substitution pattern. A novel approach using a microfluidic reactor has been developed for the regioselective C2-chlorination of quinoline derivatives via fluorine mediation, highlighting the potential of modern technology in achieving high selectivity. researchgate.net
Table 1: Comparison of Regioselective Halogenation Methods for Quinoline Systems
| Method | Reagents | Position of Halogenation | Key Advantages |
|---|---|---|---|
| Metal-Free Halogenation | Trihaloisocyanuric acid | C5 | Operationally simple, metal-free, atom-economical |
| Iron(III)-Catalyzed Halogenation | Iron(III) catalyst, halogen source | C5 (on 8-amidoquinolines) | Mild conditions, use of water as solvent |
| Base-Controlled Metalation | Metal amides (e.g., LDA, LiTMP) | C2, C3, or C8 | Tunable regioselectivity based on the choice of base |
| Microfluidic Fluorine-Mediation | Selectfluor, DCDMH | C2 | High efficiency, short reaction times, improved mass transfer |
Introduction of Methyl Substituents in Tetrahydroquinoline Derivatives
The introduction of a methyl group at the 2-position of the tetrahydroquinoline ring is another crucial transformation in the synthesis of the target compound. Various synthetic strategies can be employed to achieve this functionalization.
One common approach involves the cyclization of appropriate precursors already containing the methyl group. For instance, domino reactions of anilines with aldehydes and activated alkenes can lead to the formation of substituted tetrahydroquinolines. nih.govbeilstein-journals.org The choice of the starting materials directly dictates the substitution pattern of the final product.
Another strategy involves the direct C-H functionalization of the tetrahydroquinoline core. While challenging, recent advances in catalysis have enabled such transformations. For example, borane-catalyzed coupling of N-alkyl arylamines with alkenes can generate tetrahydroquinoline scaffolds with substitution at the C2 position. acs.org This method allows for the incorporation of various alkyl groups, including methyl, by selecting the appropriate N-alkyl arylamine precursor. acs.org
Furthermore, the Povarov reaction, a three-component reaction between anilines, aldehydes, and alkenes, is a powerful tool for the synthesis of substituted tetrahydroquinolines. nih.gov By using an appropriate aldehyde, a methyl group can be introduced at the 2-position of the resulting tetrahydroquinoline ring.
Sequential Functionalization Approaches
Sequential functionalization, often through domino or tandem reactions, provides an efficient and atom-economical pathway to construct complex molecules like functionalized tetrahydroquinolines from simple starting materials. These approaches minimize the number of synthetic steps, purification procedures, and waste generation.
The Povarov reaction is a classic example of a domino reaction used for tetrahydroquinoline synthesis. nih.govbeilstein-journals.org This reaction can be performed in a multi-component fashion, where an aniline, an aldehyde, and an alkene react in a single pot to afford a polysubstituted tetrahydroquinoline. nih.govbeilstein-journals.org The reaction proceeds through a sequence of imine formation, followed by a [4+2] cycloaddition. beilstein-journals.org
Another example is the tandem hydroamination/asymmetric transfer hydrogenation of 2-(2-propynyl)aniline derivatives, which yields tetrahydroquinolines with high enantiomeric purity. organic-chemistry.org This process is catalyzed by a binary system of an achiral gold complex and a chiral Brønsted acid. organic-chemistry.org
Reductive cyclization of 2-nitrochalcones under catalytic hydrogenation conditions is another sequential approach that leads to the formation of tetrahydroquinolines. nih.gov This method involves the simultaneous reduction of the nitro group and the carbon-carbon double bond, followed by intramolecular cyclization. nih.gov
Modern and Sustainable Synthetic Approaches
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. This includes the use of catalytic methods, supramolecular catalysis, and solvent-free or greener reaction conditions.
Catalytic Methods in Tetrahydroquinoline Synthesis (e.g., Copper-Catalyzed, Metal-Mediated)
Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste. Copper and other transition metals have emerged as powerful catalysts for the synthesis of tetrahydroquinolines.
Copper-catalyzed processes have been developed for the synthesis of borylated tetrahydroquinoline scaffolds through a tandem borylation of Michael acceptors and a Mannich-type cyclization. proquest.com This strategy allows for the creation of versatile building blocks with multiple stereocenters. proquest.com Copper-catalyzed oxidative direct cyclization of N-methylanilines with electron-deficient alkenes using molecular oxygen as the oxidant also provides an efficient route to tetrahydroquinolines. thieme-connect.com
Manganese-catalyzed reactions have also been explored for the synthesis of tetrahydroquinolines. A manganese(I) pincer complex has been shown to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology. nih.govacs.org This atom-economical process generates water as the only byproduct. nih.govacs.org
Supramolecular Catalysis for Tetrahydroquinoline Derivatives
Supramolecular catalysis utilizes non-covalent interactions to assemble catalytic species, often leading to enhanced reactivity and selectivity. This approach has been successfully applied to the synthesis of tetrahydroquinoline derivatives.
Functionalized chiral tetrahydroquinolines have been synthesized through supramolecular organocatalysis using a combination of a quinidine-NH-thiourea and L-phenylalanine. rsc.orgnih.gov This catalytic system promotes the asymmetric Michael reaction of acetone with (E)-1-azido-2-(2-nitrovinyl)benzenes, followed by reductive amination to yield the desired products with high enantioselectivity. rsc.orgnih.gov
Natural supramolecular carbohydrate scaffolds, such as cellulose and starch, have been converted into their sulfonic acid derivatives and utilized as efficient and recyclable catalysts for the synthesis of tetrahydroquinoline derivatives. researchgate.net These catalysts promote the reaction of aromatic amines with cyclic enol ethers in excellent yields and with high diastereoselectivity. researchgate.net
Solvent-Free and Environmentally Conscious Methods
A manganese-catalyzed solvent-free synthesis of pyrroles from 1,4-diols and primary amines has been reported, showcasing the potential of this metal for sustainable catalysis. acs.org While not directly for tetrahydroquinolines, this demonstrates the feasibility of solvent-free manganese catalysis. The borrowing hydrogen methodology for tetrahydroquinoline synthesis, catalyzed by a manganese pincer complex, is also highly atom-economical and produces only water as a byproduct. nih.govacs.org
Electrochemical methods offer a green alternative for the synthesis of tetrahydroquinoline derivatives. rsc.org For instance, the electrochemical hydrocyanomethylation or hydrogenation of quinolines using acetonitrile as both a hydrogen source and a cyanomethyl precursor can be performed at room temperature. rsc.org
Furthermore, the use of water as a solvent is a highly desirable feature for green synthesis. Iron(III)-catalyzed halogenation of 8-amidoquinolines has been successfully performed in water. mdpi.com The development of reactions in benign solvents or under solvent-free conditions is a continuing area of research in the synthesis of tetrahydroquinolines and other heterocyclic compounds. nih.govchemistryjournals.net
Table 2: Summary of Modern and Sustainable Synthetic Approaches
| Approach | Catalyst/Method | Key Features |
|---|---|---|
| Catalytic Methods | ||
| Copper-Catalyzed | Copper salts/complexes | Versatile for various C-C and C-N bond formations |
| Metal-Mediated | Manganese pincer complexes | Atom-economical, borrowing hydrogen methodology |
| Supramolecular Catalysis | ||
| Organocatalysis | Quinidine-NH-thiourea/L-phenylalanine | High enantioselectivity in asymmetric synthesis |
| Carbohydrate Scaffolds | Cellulose/Starch sulfonic acids | Recyclable, cost-effective, high diastereoselectivity |
| Environmentally Conscious Methods | ||
| Solvent-Free | Manganese catalysis | Minimizes solvent waste |
| Electrochemical Synthesis | Electrochemical cell | Mild conditions, high efficiency |
| Reactions in Water | Iron(III) catalysis | Green and safe solvent |
Diastereoselective and Enantioselective Synthesis of Tetrahydroquinolines
The synthesis of tetrahydroquinolines with defined stereochemistry presents a significant challenge due to the potential for multiple stereocenters. Diastereoselective and enantioselective methods aim to control the relative and absolute configuration of these stereocenters, respectively. Recent advancements have focused on catalytic asymmetric transformations and the use of chiral substrates or reagents to induce stereoselectivity. These approaches are critical for accessing single isomers of compounds like this compound, which is essential for understanding their biological activity and material properties.
The formation of the tetrahydroquinoline core often proceeds via a cyclization reaction, which can be a key step for establishing stereocenters. The stereochemical outcome of these cyclizations can be influenced by various factors, including the nature of the starting materials, the reaction conditions, and the presence of catalysts or directing groups.
One powerful strategy for achieving high diastereoselectivity is the [4+2] annulation, or Povarov reaction. This reaction, involving an aniline, an aldehyde, and an alkene, can be catalyzed by chiral phosphoric acids to produce highly substituted tetrahydroquinolines with excellent diastereo- and enantioselectivity. For instance, a four-component cyclization reaction catalyzed by a chiral phosphoric acid has been shown to synthesize tetrahydroquinolines containing two quaternary stereogenic centers with high levels of control. nih.gov A key feature of some of these reactions is the potential for stereoselective inversion of a quaternary center, allowing for further functionalization with a variety of nucleophiles. nih.gov
The inherent ring strain and the difficulty in achieving high diastereoselectivity have historically made the synthesis of certain fused tetrahydroquinoline systems challenging. acs.org However, recent developments in chiral phosphoric acid-catalyzed multicomponent reactions of anilines, aldehydes, and other reactive partners have enabled the efficient and enantioselective synthesis of complex tetrahydroquinoline-fused architectures with multiple contiguous stereocenters in a single step. acs.org
Table 1: Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4+2] Annulation
| Entry | Reactant 1 | Reactant 2 | Catalyst/Conditions | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Ortho-tosylaminophenyl-substituted p-QM | Cyanoalkene | DBU, Toluene | >20:1 | 96 |
| 2 | In situ generated p-QM | Nitroalkene | MnO2, mild conditions | - | Good |
This table presents representative data on diastereoselective [4+2] annulation reactions for the synthesis of tetrahydroquinoline derivatives, highlighting the high levels of stereocontrol achievable.
The use of chiral auxiliaries and catalysts represents a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched tetrahydroquinolines. These methods rely on the temporary or catalytic introduction of a chiral element to guide the stereochemical course of the reaction.
Chiral Catalyst-Controlled Syntheses:
Chiral catalysts, particularly chiral phosphoric acids and transition metal complexes, have emerged as powerful tools for the enantioselective synthesis of tetrahydroquinolines. Chiral phosphoric acids can act as Brønsted acid catalysts, activating substrates towards nucleophilic attack in a stereocontrolled manner. For example, the dehydrative cyclization of 2-aminochalcones followed by an asymmetric reduction with a Hantzsch ester, all catalyzed by a single chiral phosphoric acid, provides access to a variety of tetrahydroquinolines in excellent yields and with high enantioselectivities. acs.orgnih.gov This one-pot, two-step process is highly efficient and has been successfully applied to the synthesis of biologically active molecules. acs.orgnih.gov
Organocatalytic asymmetric transfer hydrogenation of 2-alkenyl or 2-aryl quinolines, using a chiral phosphoric acid and a hydrogen source like Hantzsch ester, is another effective method for producing chiral tetrahydroquinolines. nih.govacs.org This approach avoids the use of high-pressure hydrogen gas, making it a safer alternative. nih.govacs.org
Transition metal catalysis also plays a crucial role. Iridium-catalyzed asymmetric hydrogenation of quinolines, often activated by chloroformates, provides an effective route to enantioenriched tetrahydroquinolines. dicp.ac.cnresearchgate.net Similarly, ruthenium-NHC complexes have been developed for the asymmetric hydrogenation of 2-quinolones to chiral 3,4-dihydro-2-quinolones, which can be further reduced to tetrahydroquinolines. nih.gov
Table 2: Enantioselective Synthesis of Tetrahydroquinolines using Chiral Catalysts
| Catalyst | Substrate | Reaction Type | Enantiomeric Excess (ee) | Yield (%) |
| Chiral Phosphoric Acid | 2-Aminochalcone | Cyclization/Asymmetric Reduction | Excellent | Excellent |
| Chiral Phosphoric Acid | 2-Alkenyl Quinoline | Asymmetric Transfer Hydrogenation | Up to 90% | Good |
| Iridium Complex | 2-Methylquinoline | Asymmetric Hydrogenation | Up to 92% | High |
| Ruthenium-NHC Complex | 2-Quinolone | Asymmetric Hydrogenation | Up to 98:2 e.r. | Up to 99% |
This table summarizes the performance of various chiral catalysts in the enantioselective synthesis of tetrahydroquinoline derivatives, showcasing the high levels of enantioselectivity achieved.
Chiral Auxiliary-Controlled Syntheses:
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary can be removed. While the use of chiral auxiliaries is a well-established strategy in asymmetric synthesis, its application to the synthesis of complex tetrahydroquinolines like this compound is more nuanced and often involves multi-step sequences.
Chemical Reactivity and Derivatization Strategies for the 4 Chloro 2 Methyl 5,6,7,8 Tetrahydroquinoline Scaffold
Reactivity of the Chloro-Substituent
The chlorine atom at the C-4 position of the quinoline (B57606) ring is activated towards substitution due to the electron-withdrawing effect of the ring nitrogen. This inherent reactivity makes it a prime handle for introducing a wide array of functional groups through both nucleophilic substitution and modern cross-coupling methodologies.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a well-established method for the functionalization of electron-deficient chloro-heterocycles like 4-chloroquinolines. acs.orgacs.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor carbon bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. tandfonline.com Subsequent elimination of the chloride ion restores aromaticity and yields the substituted product.
The C-4 position of the quinoline nucleus is particularly susceptible to this type of reaction. acs.org A variety of nucleophiles can be employed to displace the chloro group, leading to diverse derivatives. Common nucleophiles include amines, thiols, alkoxides, and azide ions. acs.orgresearchgate.netmdpi.com For instance, reactions with primary or secondary amines yield 4-aminoquinoline derivatives, while treatment with sodium azide introduces an azido group that can be further transformed. researchgate.netmdpi.com Similarly, thiophenols can be used to generate 4-thioether linkages. acs.org
| Nucleophile | Reagent Example | Product Type | Typical Conditions | Reference |
|---|---|---|---|---|
| Amine | Benzylamine | 4-Amino derivative | Solvent (e.g., Ethanol), often with base (e.g., Triethylamine) | acs.org |
| Azide | Sodium Azide (NaN₃) | 4-Azido derivative | Polar aprotic solvent (e.g., NMP, DMF) | researchgate.netmdpi.com |
| Thiol | Thiophenol | 4-Thioether derivative | Solvent, often with base | acs.org |
| Hydrazine | Hydrazine Hydrate | 4-Hydrazino derivative | Solvent (e.g., Ethanol) | researchgate.net |
Cross-Coupling Methodologies for Further Functionalization
Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-heteroatom bond formation, and the 4-chloroquinoline (B167314) scaffold is an excellent substrate for these transformations. nih.govresearchgate.net These methods offer a broader substrate scope and functional group tolerance compared to traditional SNAr reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used to form new carbon-carbon bonds by coupling the chloro-derivative with an organoboron reagent, typically a boronic acid or its ester. nih.govacs.org This reaction is catalyzed by a palladium(0) complex and requires a base. nih.govdatapdf.com It allows for the introduction of a variety of aryl, heteroaryl, vinyl, or alkyl groups at the C-4 position, providing access to complex biaryl and styrenyl quinolines. nih.govbeilstein-journals.org The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields. nih.gov
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the premier method. chemrxiv.orgorganic-chemistry.org This palladium-catalyzed reaction couples the 4-chloroquinoline with primary or secondary amines, amides, or other nitrogen nucleophiles. chemrxiv.orgsemanticscholar.org It has largely replaced harsher classical methods for synthesizing aryl amines due to its mild conditions and exceptional scope. chemrxiv.org The development of specialized phosphine ligands has been crucial to the reaction's success, enabling the coupling of a wide range of amines with high efficiency. nih.gov
| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst/Ligand System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C-C | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | nih.govbeilstein-journals.orgnih.gov |
| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines | Pd(OAc)₂/BINAP, Pd₂(dba)₃/Xantphos | chemrxiv.orgorganic-chemistry.orgsemanticscholar.org |
| Sonogashira Coupling | C-C (alkyne) | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | researchgate.net |
| Heck Coupling | C-C (alkene) | Alkenes | Pd(OAc)₂/P(o-tol)₃ | nih.gov |
Functionalization of the Tetrahydroquinoline Ring System
Beyond the reactive chloro-substituent, the tetrahydroquinoline ring system itself offers several avenues for further derivatization, including the aromatic moiety, the saturated carbocyclic ring, and the nitrogen atom.
Regioselective Functionalization of the Aromatic Moiety
Direct electrophilic aromatic substitution on the benzenoid portion of the 5,6,7,8-tetrahydroquinoline (B84679) scaffold is complex due to the competing reactivity of the nitrogen atom and the activated C-H bonds on the saturated ring. However, functionalization of aromatic groups attached to the core has been demonstrated. In an unusual case of regioselectivity, the lithiation of an N-Boc-2-aryltetrahydroquinoline at the C-2 position, followed by quenching with methyl cyanoformate, resulted in substitution at the ortho-position of the C-2 aryl substituent. nih.gov This transformation proceeds through a proposed organolithium intermediate, where the electrophile reacts on the appended aryl ring rather than the tetrahydroquinoline core itself, showcasing a method for indirectly functionalizing the broader aromatic system. nih.gov
Transformations on the Saturated Ring
The saturated portion of the tetrahydroquinoline ring contains C-H bonds that can be selectively functionalized, particularly at the positions alpha to the nitrogen (C-8) and the aromatic ring (C-5).
Recent studies have shown that the C-4 position can be selectively functionalized via an undirected deprotonation-capture sequence. chemrxiv.org Using an organolithium base, the C-4 proton can be removed, and the resulting anion can be trapped with various electrophiles, including primary and secondary alkyl halides. chemrxiv.org This methodology provides direct access to 4-substituted tetrahydroquinolines.
Furthermore, the C-8 position, adjacent to the nitrogen, can also be selectively functionalized. The formation of 8-lithio and 8-magnesio derivatives of 5,6,7,8-tetrahydroquinolines has been reported. rsc.org These organometallic intermediates react with carbon dioxide, and subsequent esterification yields 5,6,7,8-tetrahydroquinoline-8-carboxylic esters, demonstrating a robust method for introducing functionality at this site. rsc.org Oxidation of the saturated ring is another key transformation; 1,2,3,4-tetrahydroquinolines can be oxidized back to their aromatic quinoline counterparts using various reagents and catalytic systems. researchgate.net
| Position | Methodology | Intermediate | Resulting Functional Group | Reference |
|---|---|---|---|---|
| C-4 | Deprotonation-Alkylation | C-4 Anion | Alkyl, Aryl (via cross-coupling) | chemrxiv.org |
| C-8 | Metalation-Carboxylation | C-8 Lithio/Magnesio species | Carboxylic Ester | rsc.org |
| Ring | Dehydrogenation/Oxidation | - | Aromatization to Quinoline | researchgate.net |
Derivatization at Nitrogen (N-Substitution)
The secondary amine (N-H) of the tetrahydroquinoline ring is a versatile site for derivatization. Standard reactions such as N-alkylation and N-acylation are readily achievable.
N-Alkylation: A powerful one-pot method involves the tandem reduction of a quinoline precursor followed by reductive alkylation with an aldehyde. acs.org This process, often catalyzed by a mild Lewis acid like boronic acid and using a hydrogen source such as a Hantzsch ester, efficiently generates a wide range of N-alkyl tetrahydroquinolines. acs.orgorganic-chemistry.org
N-Acylation: The nitrogen can be easily acylated using acyl chlorides or anhydrides. This is commonly employed to install protecting groups, such as the tert-butoxycarbonyl (Boc) group from di-tert-butyl dicarbonate (Boc₂O). nih.gov N-acylation not only protects the nitrogen but also modifies the electronic properties and reactivity of the entire ring system, often facilitating subsequent regioselective reactions, such as the lithiation at the C-2 position. nih.gov These acyl groups can typically be removed under acidic or basic conditions to restore the N-H functionality.
Hybrid Molecule Construction Incorporating the Tetrahydroquinoline Motif
The strategy of creating hybrid molecules, which involves covalently linking two or more distinct pharmacophores, has emerged as a powerful approach in drug discovery to develop novel therapeutic agents with potentially enhanced efficacy, improved selectivity, or a broader spectrum of activity. The 4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline scaffold represents a valuable starting point for such strategies. The chlorine atom at the C4 position is a key reactive handle, making it susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various molecular fragments, leading to the construction of diverse hybrid molecules.
While specific research detailing the synthesis of hybrid molecules originating directly from the this compound scaffold is limited in the available literature, the chemical principles for its derivatization are well-established through studies on analogous 4-chloroquinoline structures. These studies provide a clear blueprint for potential derivatization strategies. The primary approach involves the displacement of the C4-chloro group by a nucleophile, typically an amine or thiol, which is part of the second molecule intended for hybridization.
Illustrative Derivatization Strategies for Anticancer Hybrids
To illustrate this strategy, research on related quinoline scaffolds has shown significant success in creating potent anticancer agents. One prominent example is the hybridization of the 7-chloro-4-aminoquinoline core with benzimidazole moieties. mdpi.comnih.govresearchgate.net In these studies, various linkers are used to connect the two heterocyclic systems, and the resulting hybrids have demonstrated significant antiproliferative activity against a range of cancer cell lines. mdpi.comnih.gov For instance, compounds where an unsubstituted benzimidazole ring was linked to the quinoline core showed strong cytotoxic activity, with GI50 values in the low micromolar range against leukemia and lymphoma cells. nih.gov
One study detailed the synthesis of 7-chloro-4-aminoquinoline-benzimidazole hybrids connected through different linkers, including 3-phenyl, 4-phenyl piperazine, and ethyl benzamidyl groups. mdpi.com The antiproliferative activities of these compounds were evaluated against several tumor cell lines. mdpi.com The results underscore how modifications in the linker and substituents on the benzimidazole ring can modulate cytotoxic activity. mdpi.comnih.gov
| Compound | Linker Type | Benzimidazole Substituent | Cancer Cell Line | GI50 (µM) |
|---|---|---|---|---|
| 5d | 3-Phenyl | Unsubstituted | HuT78 (T-cell lymphoma) | 0.4 |
| 5d | 3-Phenyl | Unsubstituted | THP-1 (Leukemia) | 0.8 |
| 8d | 4-Phenyl piperazine | Unsubstituted | HuT78 (T-cell lymphoma) | 1.0 |
| 8d | 4-Phenyl piperazine | Unsubstituted | THP-1 (Leukemia) | 1.5 |
| 12d | Ethyl benzamidyl | Unsubstituted | HuT78 (T-cell lymphoma) | 0.8 |
| 12d | Ethyl benzamidyl | Unsubstituted | THP-1 (Leukemia) | 1.2 |
Another successful application of this hybridization strategy involves linking the quinoline scaffold to pyrazoline moieties. nih.govresearchgate.net Pyrazolines are well-known heterocyclic compounds with a broad range of pharmacological activities, including anticancer effects. Hybrid molecules incorporating both quinoline and pyrazoline rings have shown remarkable cytotoxicity against various cancer cell lines. nih.gov For example, a series of thiazole-bearing quinoline-pyrazoline conjugates demonstrated potent EGFR inhibitory activity and cytotoxicity at sub-micromolar concentrations against MCF-7 (breast) and HeLa (cervical) cancer cells. nih.gov These examples highlight a viable pathway for developing novel therapeutic agents by applying similar nucleophilic substitution strategies to the this compound core.
| Compound | Cancer Cell Line | IC50 (µM) | EGFR Inhibition IC50 (nM) |
|---|---|---|---|
| 22 | MCF-7 (Breast) | 0.227 | 31.80 |
| 22 | HeLa (Cervical) | 0.136 | |
| 22 | DLD1 (Colon) | 1.277 |
These research findings collectively demonstrate the feasibility and potential of using a chloro-substituted quinoline or tetrahydroquinoline motif as a foundational element for constructing complex hybrid molecules with significant biological activity. The nucleophilic substitution at the C4 position serves as a versatile and efficient method for linking diverse pharmacophores, paving the way for the discovery of new anticancer agents.
Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Methyl 5,6,7,8 Tetrahydroquinoline Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Stereochemical Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For substituted tetrahydroquinolines, ¹H, ¹³C, and various 2D NMR experiments are routinely employed to assign the structure unambiguously.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. In analogs of 4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline, the ¹H NMR spectrum can be divided into distinct regions corresponding to the aromatic, aliphatic (tetrahydro-), and methyl protons.
For instance, in the closely related compound (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, the signals for the saturated ring protons appear as complex multiplets in the upfield region (δ = 1.69–2.78 ppm). The methyl group at the C2 position typically appears as a sharp singlet further downfield (δ ≈ 2.53 ppm). The aromatic protons on the pyridine (B92270) ring are observed at lower field due to deshielding effects, with a doublet at approximately 7.39 ppm and a doublet of doublets at 7.05 ppm. nih.gov The coupling constants between adjacent protons are crucial for determining their spatial relationships. For example, the observation of specific coupling constants for a proton at the 4-position can suggest axial-axial and axial-equatorial interactions with protons at the 3-position, helping to define the ring's conformation. researchgate.net
Table 1: Representative ¹H NMR Data for a 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) Analog
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H5, H6, H7 | 1.69 - 2.78 | m | - |
| C2-CH₃ | 2.53 | s | - |
| H8 | 3.67 | t | 5.2 |
| Aromatic H | 7.05 | dd | 7.7, 4.7 |
Data derived from (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine. nih.gov (Note: 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 'm' denotes multiplet.)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
In 2-methyl-5,6,7,8-tetrahydroquinoline analogs, the aliphatic carbons of the saturated ring (C5, C6, C7, C8) typically resonate in the upfield region of the spectrum (δ ≈ 19–35 ppm). The methyl carbon at C2 is also found in this region. The aromatic and unsaturated carbons of the quinoline (B57606) core appear significantly downfield (δ ≈ 120–160 ppm) due to the influence of the aromatic system and the nitrogen heteroatom. nih.govmdpi.com
Table 2: Representative ¹³C NMR Data for a 2-methyl-5,6,7,8-tetrahydroquinoline Analog
| Carbon Position | Chemical Shift (δ, ppm) |
|---|---|
| C5, C6, C7, C8 | 19.55, 27.82, 28.85, 34.26 |
| C2-CH₃ | 19.55 |
| Aromatic C | 121.86 |
| Aromatic C | 132.46 |
| Aromatic C | 136.89 |
| Aromatic C | 146.86 |
Data derived from (R)-2-methyl-5,6,7,8-tetrahydroquinolin-8-amine. nih.gov
While 1D NMR spectra provide essential data, complex structures often require two-dimensional (2D) NMR techniques for complete assignment. These experiments reveal correlations between nuclei, confirming the molecular framework and stereochemistry.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing the proton connectivity within the saturated ring system of tetrahydroquinoline analogs. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the specific carbons they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (which are invisible in HSQC) and for connecting different fragments of the molecule, such as linking the methyl group to the C2 position of the quinoline ring.
Together, these 2D NMR experiments provide a comprehensive and definitive map of the molecular structure, confirming the connectivity and substitution pattern of analogs like this compound. researchgate.net
X-ray Crystallography for Definitive Structural Characterization
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the atomic positions, bond lengths, bond angles, and torsional angles.
For cyclic systems like 5,6,7,8-tetrahydroquinoline (B84679), X-ray crystallography provides unequivocal evidence of the ring's conformation. The non-aromatic, six-membered ring in such systems typically adopts a non-planar conformation to minimize steric strain. In a related structure, ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate, the non-aromatic portion of the fused ring system was found to adopt an envelope conformation. nih.gov In other tetrahydroquinoline derivatives, the heterocyclic ring adopts a half-chair conformation. nih.gov
Table 3: Selected Crystallographic Data for a Substituted Tetrahydroquinoline Analog
| Parameter | Value |
|---|---|
| Ring Conformation (non-aromatic) | Envelope |
Data derived from ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate. nih.gov
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in a crystal lattice. This packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. ias.ac.in
The analysis of these interactions is crucial for understanding the physical properties of the solid material. In the crystal structures of quinoline derivatives, various non-covalent interactions have been observed. For instance, weak C—H···O hydrogen bonds can link molecules into dimers or more extended networks. nih.govnih.gov In structures containing multiple aromatic rings, π-π stacking interactions are common, where the electron-rich π systems of adjacent rings align. tandfonline.com These collective interactions stabilize the crystal structure and influence properties like melting point and solubility. The study of these interactions, often aided by techniques like Hirshfeld surface analysis, provides a deeper understanding of the principles of molecular recognition and crystal engineering. nih.govtandfonline.com
Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis
Mass spectrometry is a pivotal analytical technique for the structural elucidation of quinoline derivatives, providing precise information on the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is instrumental in confirming its molecular formula, C₁₀H₁₂ClN. The monoisotopic mass of this compound is calculated to be 181.0658 Da. uni.lu
In a typical mass spectrum, the compound would exhibit a molecular ion peak ([M]⁺) at m/z 181. A significant characteristic of chlorine-containing compounds is the presence of a distinct isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Consequently, the mass spectrum of this compound will show a molecular ion cluster with a peak at m/z 181 ([M]⁺, corresponding to the ³⁵Cl isotope) and an [M+2]⁺ peak at m/z 183 (corresponding to the ³⁷Cl isotope), with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak. This isotopic signature is a definitive indicator of the presence of a single chlorine atom in the molecule.
The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. The fragmentation of this compound is expected to proceed through several characteristic pathways, including the loss of the chlorine atom, the methyl group, and fragmentation of the tetrahydro- portion of the ring system. Common fragmentation pathways for related quinoline structures often involve the cleavage of substituents from the main ring system. mdpi.com
Key predicted mass-to-charge ratios for various adducts of the parent molecule are summarized in the table below. These adducts, such as [M+H]⁺ or [M+Na]⁺, are often observed depending on the ionization technique used (e.g., Electrospray Ionization - ESI). uni.lu
| Adduct Type | Predicted m/z |
|---|---|
| [M]⁺ | 181.0653 |
| [M+H]⁺ | 182.0731 |
| [M+Na]⁺ | 204.0551 |
| [M+K]⁺ | 220.0290 |
| [M+NH₄]⁺ | 199.0997 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct structural features: the substituted pyridine ring, the saturated carbocyclic ring, the methyl group, and the carbon-chlorine bond.
The key vibrational modes anticipated for this molecule include:
C-H Stretching: The aliphatic C-H bonds in the tetrahydroquinoline ring and the methyl group will exhibit strong stretching vibrations in the 2850-2960 cm⁻¹ region. libretexts.org Aromatic C-H stretching from the pyridine part of the ring is expected around 3000-3100 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the heterocyclic aromatic ring are expected to produce characteristic bands in the 1500-1620 cm⁻¹ region. For quinoline and its derivatives, these bands are often sharp and clearly defined. mdpi.com
C-H Bending: Bending vibrations for the CH₂ groups of the saturated ring and the CH₃ group will appear in the 1375-1470 cm⁻¹ range. nih.gov
C-N Stretching: The stretching vibration of the C-N bond within the quinoline ring system typically appears in the 1314-1325 cm⁻¹ range. mdpi.com
C-Cl Stretching: The carbon-chlorine bond is expected to show a stretching absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.
The table below summarizes the expected characteristic IR absorption bands for this compound based on data from analogous structures. libretexts.orgmdpi.comnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Pyridine Ring C-H | 3000 - 3100 |
| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | 2850 - 2960 |
| C=N / C=C Stretch | Quinoline Ring | 1500 - 1620 |
| C-H Bend | -CH₂- and -CH₃ | 1375 - 1470 |
| C-N Stretch | Quinoline Ring | 1314 - 1325 |
| C-Cl Stretch | Aryl Halide | 600 - 800 |
Structure Activity Relationship Sar Studies and Rational Design Principles for Tetrahydroquinoline Based Research
Methodologies for Structure-Activity Relationship Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that determine its biological effects. For the tetrahydroquinoline scaffold, a variety of methodologies are employed to build a comprehensive understanding of its SAR.
A primary approach involves the systematic synthesis of analog libraries. By creating a series of related compounds where specific substituents or structural features are methodically varied, researchers can assess the impact of these changes on a specific biological activity. Comparing the potency, selectivity, or other relevant biological endpoints across the series allows for the deduction of critical pharmacophoric elements.
Computational chemistry plays a vital role in modern SAR elucidation. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to statistically correlate variations in the chemical structure with changes in biological activity. nuph.edu.ua For instance, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to tetrahydroquinoline derivatives. These models generate contour maps that visualize regions where steric, electrostatic, or hydrophobic modifications are likely to enhance or diminish activity, thereby guiding the design of more potent molecules. nih.gov
Molecular docking is another powerful computational tool. It simulates the binding of a ligand (the THQ derivative) into the active site of a biological target, such as an enzyme or receptor. This provides insights into the plausible binding modes and key molecular interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that are essential for activity. nih.gov This information is invaluable for rationally designing modifications that can strengthen these interactions.
Influence of Substituent Identity and Position on Molecular Interactions
The biological profile of a tetrahydroquinoline derivative is highly dependent on the nature and placement of substituents on its core structure. SAR studies have revealed that even minor modifications can lead to significant changes in activity, selectivity, and pharmacokinetic properties. The specific compound 4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline possesses a halogen at the 4-position and an alkyl group at the 2-position, both of which are key sites for modification.
The introduction of halogen atoms, such as the chlorine in this compound, is a common strategy in medicinal chemistry to modulate a compound's properties. Halogens can influence a molecule's electronic character, lipophilicity, and metabolic stability.
From an SAR perspective, halogenation can significantly alter binding interactions. The electronegativity of halogens can modify the electron distribution within the aromatic ring system, affecting its ability to participate in π-π stacking or cation-π interactions with the biological target. Furthermore, halogens can act as hydrogen bond acceptors and are capable of forming halogen bonds, a type of noncovalent interaction with electron-rich atoms that can contribute to binding affinity and specificity. Studies on related heterocyclic scaffolds have shown that the presence of an electronegative group like chlorine can enhance inhibitory activity.
Alkyl groups, such as the methyl group at the C-2 position of the target compound, primarily influence the steric and hydrophobic properties of the molecule. The size, shape, and lipophilicity of an alkyl substituent can dictate how well the compound fits into a binding pocket and can contribute to hydrophobic interactions, which are often a major driving force for ligand-protein binding.
SAR studies on various tetrahydroquinoline and tetrahydroisoquinoline series have demonstrated that:
Size and Lipophilicity: There is often a correlation between the size and lipophilicity of the alkyl group and biological potency. Increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets, though excessive lipophilicity can lead to poor solubility and non-specific binding. rsc.orgnih.gov
Position: The position of the alkyl group is critical. Substitution at certain positions might be favorable, fitting into a specific hydrophobic pocket, while substitution at another position could cause a steric clash, preventing optimal binding. For example, in one study, lower alkyl groups (methyl, ethyl, cyclopropyl) at the N-1 position were found to be essential for activity.
The following table summarizes the general effects of different alkyl substituents on the activity of tetrahydroquinoline analogs based on SAR studies.
| Substituent Position | Alkyl Group Type | General Impact on Activity | Rationale |
| N-1 | Small (e.g., Methyl, Ethyl) | Often enhances potency | Fills a small hydrophobic pocket without causing steric hindrance. |
| C-2 | Small (e.g., Methyl) | Can be critical for activity | May orient other parts of the molecule for optimal binding. |
| C-4 | Varied | Highly dependent on the target | Can influence binding mode and interactions with the target protein. |
| Aromatic Ring | Varied | Modulates lipophilicity and electronics | Affects overall drug-like properties and potential for π-stacking. |
Many synthetic routes to substituted tetrahydroquinolines can create one or more chiral centers, leading to the formation of stereoisomers (enantiomers or diastereomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities, as biological targets like proteins are themselves chiral. nih.gov
The enantioselective synthesis of tetrahydroquinolines is therefore a significant area of research, as it allows for the investigation of the individual biological profiles of each stereoisomer. dicp.ac.cndicp.ac.cn SAR studies comparing enantiomers have shown that one isomer is often significantly more potent than the other. For instance, in a study on chiral 2-methyl-tetrahydroquinoline derivatives, the (R)-enantiomer of one compound was found to be substantially more active as an antiproliferative agent than its corresponding (S)-enantiomer, highlighting a clear difference in biological effect linked to the enantiomeric form. nih.gov This difference in activity is attributed to one enantiomer achieving a more favorable three-dimensional orientation within the chiral binding site of the target protein, leading to stronger and more effective molecular interactions.
Scaffold Exploration and Optimization Strategies
The tetrahydroquinoline ring is considered a "privileged scaffold" because its structure is frequently found in compounds that bind to a diverse range of biological targets. rsc.org This makes it an excellent starting point for drug discovery campaigns. Optimization strategies focus on modifying this core structure to enhance desired properties.
Scaffold Hopping: This strategy involves replacing the central THQ core with a different, but structurally related, ring system (a bioisostere) while retaining the key pharmacophoric substituents. The goal is to discover new chemical classes with potentially improved properties, such as better selectivity or a more favorable patent position.
Functional Group Modification: This is the most common optimization strategy, where substituents on the THQ scaffold are altered to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, adding polar groups like morpholine can enhance aqueous solubility and introduce new hydrogen bonding opportunities. rsc.org
Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological profile. For example, replacing a methoxy group with a trifluoromethoxy group can enhance metabolic stability and binding affinity. nih.gov
Rational Design Principles for Novel Tetrahydroquinoline Analog Development
Rational drug design relies on a deep understanding of the SAR for a given chemical series and the structure of its biological target. The development of novel tetrahydroquinoline analogs is increasingly driven by these principles.
The process typically begins with a "hit" compound, identified through screening, which possesses the desired biological activity. This hit compound, which could be a simple tetrahydroquinoline derivative, is then used as a template for design.
Pharmacophore Modeling: Based on the SAR of an initial set of active compounds, a pharmacophore model is constructed. This model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.
Structure-Based Design: If the 3D structure of the biological target is known, molecular docking studies are used to predict how newly designed analogs will bind. This allows for the design of compounds with substituents that can form specific, activity-enhancing interactions with amino acid residues in the target's binding site.
Property-Based Design: In addition to optimizing for potency, rational design also focuses on improving drug-like properties. Computational models are used to predict ADME properties for virtual compounds before they are synthesized, helping to prioritize analogs that are more likely to be successful in later stages of drug development.
By integrating these computational and synthetic strategies, researchers can efficiently navigate the chemical space around the tetrahydroquinoline scaffold to develop novel compounds with optimized therapeutic potential.
Incorporation of Conformational Restriction Elements
Conformational restriction is a powerful strategy in drug design aimed at improving the affinity and selectivity of a ligand for its biological target. By reducing the number of accessible conformations, the molecule can be "pre-organized" into its bioactive conformation, which minimizes the entropic penalty upon binding. This often leads to a significant increase in potency. figshare.com
Applying this principle to the tetrahydroquinoline scaffold involves introducing structural modifications that limit the flexibility of the molecule. While the tetrahydroquinoline nucleus itself is relatively rigid, substituents attached to it can possess considerable conformational freedom. For instance, in a series of tetrahydroisoquinoline-based inhibitors (a related scaffold), a conformational restriction strategy was successfully employed to develop potent and cell-active noncovalent inhibitors of the Keap1-Nrf2 protein-protein interaction. figshare.com The transition from a flexible, non-cyclic compound to a more rigid, cyclic tetrahydroisoquinoline-based inhibitor resulted in a 223-fold improvement in binding affinity. figshare.com
This approach could be applied to this compound by:
Creating fused ring systems: Incorporating the substituents into additional ring structures can severely limit their rotational freedom.
Introducing rigid linkers: When connecting the THQ core to other fragments, using rigid linkers like alkynes or aromatic rings instead of flexible alkyl chains can maintain a more defined geometry.
Utilizing stereochemistry: The chiral centers that can be introduced, for instance at the 8-position, can be used to control the spatial orientation of substituents, which can be crucial for specific interactions with a target. semanticscholar.org
The table below illustrates how conformational restriction impacted the inhibitory activity of related isoquinoline compounds.
| Compound | Structure Type | Binding Affinity (Ki, μM) | Key Feature |
|---|---|---|---|
| Compound 7 | Non-cyclic Precursor | 2.9 | Flexible Linker |
| Compound 57 | Tetrahydroisoquinoline-based | 0.013 | Conformationally Restricted Ring System |
Data derived from a study on Keap1-Nrf2 inhibitors, demonstrating the principle of conformational restriction. figshare.com
Hybridization with Other Bioactive Scaffolds
Molecular hybridization is a rational drug design strategy that involves combining two or more distinct pharmacophoric units from different bioactive compounds into a single molecule. mdpi.com The resulting hybrid compound may exhibit an improved affinity and efficacy profile compared to the individual components, display a dual mode of action, or overcome drug resistance mechanisms. frontiersin.org
The this compound scaffold can serve as an excellent anchor for hybridization with other known bioactive moieties. For example, researchers have synthesized novel molecular hybrids by combining tetrahydroquinoline and isoxazole/isoxazoline scaffolds, leading to compounds with promising anticancer and cholinesterase inhibitory activities. mdpi.comresearchgate.net In one study, a series of tetrahydroquinoline-isoxazoline hybrids were synthesized and tested for their antiproliferative effects on various cancer cell lines. researchgate.net
Key findings from these hybridization studies include:
Synergistic Effects: The combination of the two heterocyclic rings can lead to a synergistic effect, resulting in greater biological activity than either scaffold alone. mdpi.com
Modulation of Selectivity: The nature and position of substituents on both the THQ and the hybridized scaffold can significantly influence the compound's selectivity for a particular target. For instance, a hybrid bearing a bromine atom on the THQ ring and a dimethoxyphenyl group on the isoxazole moiety was found to be a highly selective inhibitor of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). mdpi.com
Anticancer Activity: Several THQ-isoxazoline hybrids demonstrated significant cytotoxic effects against cancer cell lines like HepG2 (liver carcinoma). The most potent compounds showed activity in the low micromolar range. researchgate.net
The table below presents data on the cytotoxic activity of representative tetrahydroquinoline-isoxazole hybrids against the HepG2 cancer cell line.
| Compound | Substituents on Hybrid Scaffold | Cytotoxicity IC50 (μM) against HepG2 | Selectivity Index (SI) |
|---|---|---|---|
| 3a | Unsubstituted Phenyl | 6.80 | 14.7 |
| 3j | 4-Chlorophenyl | 5.20 | >16.1 |
| Oxaliplatin (Reference) | - | >84.0 | - |
Data from a study on tetrahydroquinoline-isoxazole hybrids as anticancer agents. researchgate.net
These examples underscore the potential of using the this compound core as a foundation for creating novel hybrid molecules with tailored pharmacological profiles.
Medicinal Chemistry Research Trajectories of the Tetrahydroquinoline Scaffold
Tetrahydroquinoline as a Privileged Scaffold in Drug Discovery Research
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets. The tetrahydroquinoline core is a prime example of such a scaffold, demonstrating a broad spectrum of biological activities. researchgate.net Its conformational flexibility, combined with the ability to introduce a variety of substituents at multiple positions, allows for the creation of diverse chemical libraries for drug discovery. chemrxiv.org
The value of the tetrahydroquinoline scaffold is evident in its presence in numerous compounds with therapeutic potential, including those with applications in oncology, and for neurological disorders. researchgate.net The saturated portion of the ring system allows for the precise spatial arrangement of functional groups, which can lead to specific and high-affinity interactions with biological macromolecules.
Strategies for Modulating Biological Interactions via Scaffold Modification
The biological activity of a tetrahydroquinoline-based compound can be finely tuned by modifying its core structure. The 4-chloro and 2-methyl substituents on the specific compound of interest, 4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline, provide key handles for such modifications.
The chlorine atom at the 4-position is a particularly versatile functional group. As an electron-withdrawing group, it can influence the electronic properties of the aromatic ring, which may affect binding to target proteins. More importantly, the chloro group can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups at this position. This strategy has been successfully employed in the synthesis of various 4-substituted quinolinones and quinolinethiones. mdpi.com
The following table illustrates common modification strategies applied to the tetrahydroquinoline scaffold, which could be theoretically applied to this compound.
| Modification Strategy | Position of Modification | Potential Impact on Biological Activity |
| Nucleophilic Aromatic Substitution | 4-position (of the chloro group) | Introduction of diverse functional groups to explore new interactions with biological targets. |
| N-Arylation/N-Alkylation | 1-position (nitrogen atom) | Alteration of solubility, metabolic stability, and steric bulk to optimize pharmacokinetic properties. |
| Functionalization of the Saturated Ring | 5, 6, 7, 8-positions | Introduction of chiral centers and additional functional groups to achieve stereospecific interactions. |
Advancements in Lead Compound Design Utilizing Tetrahydroquinoline Derivatives
The design of lead compounds in drug discovery often involves an iterative process of synthesis and biological evaluation. The tetrahydroquinoline scaffold provides a robust starting point for this process. For instance, derivatives of 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov
One key aspect of modern lead compound design is the use of computational methods, such as molecular docking, to predict how a molecule will bind to a biological target. These in silico approaches can guide the design of new derivatives with improved potency and selectivity. For example, molecular modeling studies have been used to design thiazolo[5,4-f]quinazolin-9-ones as kinase inhibitors, a class of compounds that can be conceptually related to substituted quinolines. nih.govnih.gov
The table below presents hypothetical lead compound design considerations for derivatives of this compound based on general principles of medicinal chemistry.
| Design Consideration | Rationale |
| Replacement of the 4-chloro group with various amine-containing moieties. | To explore hydrogen bonding interactions and potentially target protein kinases. |
| Introduction of bulky aromatic groups at the 4-position. | To enhance van der Waals interactions and potentially improve potency. |
| Modification of the 2-methyl group to other alkyl or functionalized alkyl chains. | To probe the steric and electronic requirements of the binding pocket. |
Development of New Chemical Entities Based on the Tetrahydroquinoline Core
The development of new chemical entities (NCEs) is the ultimate goal of drug discovery research. The tetrahydroquinoline scaffold continues to be a fertile ground for the discovery of NCEs with novel mechanisms of action. For example, novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines have been reported as C5a receptor antagonists, highlighting the potential of this scaffold in the development of treatments for inflammatory diseases. nih.gov
Furthermore, the synthesis of complex, multi-ring systems incorporating the tetrahydroquinoline core is an active area of research. Highly diastereoselective methods for the synthesis of 4-aryl-substituted tetrahydroquinoline derivatives have been developed, providing access to a rich diversity of chemical structures. nih.gov These advanced synthetic methods are crucial for building libraries of compounds for high-throughput screening and the identification of novel therapeutic agents.
The following table lists some of the therapeutic areas where tetrahydroquinoline derivatives have shown promise, suggesting potential avenues for the development of NCEs based on the this compound core.
| Therapeutic Area | Example of Biological Target |
| Oncology | Protein Kinases (e.g., B-RAF, C-RAF) mdpi.com |
| Infectious Diseases | Bacterial DNA gyrase |
| Neurodegenerative Diseases | Acetylcholinesterase |
| Inflammatory Diseases | C5a receptor nih.gov |
Q & A
Q. What are the common synthetic routes for 4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline derivatives?
The synthesis typically involves multicomponent reactions (MCRs) or cyclization strategies. For example, a widely used method starts with the condensation of substituted aldehydes (e.g., 2,4-dichlorobenzaldehyde) with amines in the presence of acid catalysts to form imine intermediates. Subsequent cyclization with cyclohexanone derivatives yields the tetrahydroquinoline core . Modifications, such as introducing methyl or chloro groups, are achieved by varying precursor substituents during the cyclization step.
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm the tetrahydroquinoline scaffold and substituent positions.
- IR spectroscopy : Identifies functional groups (e.g., carbonyls in ester derivatives).
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns . For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) is recommended, as demonstrated for structurally similar analogs .
Q. What are the primary biological activities reported for tetrahydroquinoline derivatives?
Derivatives exhibit antileishmanial, antitumor, and anti-inflammatory activities. For instance, 5-oxo-tetrahydroquinoline analogs showed 100% tumor inhibition in murine models, comparable to vincristine, likely due to pyrazole or chlorophenyl substituents enhancing activity .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and regioselectivity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst screening : Lewis acids like FeCl3 or organocatalysts improve reaction rates .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, as shown in analogous quinoline syntheses . Contradictions in yield between studies may arise from impurities in starting materials; HPLC purity checks are advised .
Q. How do structural modifications influence C5a receptor antagonism?
Substituents at the 2- and 4-positions critically affect binding. For example:
- Chlorine at C4 increases hydrophobicity, enhancing receptor affinity.
- Methyl groups at C2 reduce steric hindrance, improving fit into the receptor pocket. Structure-activity relationship (SAR) studies using Ca2+ mobilization assays (IC50 ~7.3 nM) and competitive binding assays (Ki <10 nM) validate these trends .
Q. How can researchers resolve discrepancies in reported biological activities?
Contradictions may stem from:
- Purity variations : Use preparative HPLC to isolate >98% pure samples.
- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time).
- Structural analogs : Compare activity of 4-chloro derivatives with 6,6-dimethyl variants, which show altered pharmacokinetic profiles .
Q. What experimental designs are recommended for evaluating antileishmanial activity?
Use a dual approach:
- In vitro assays : Measure IC50 against Leishmania major promastigotes using MTT or resazurin-based viability assays.
- In vivo models : Administer derivatives (e.g., 10–50 mg/kg) in BALB/c mice and monitor parasite load via qPCR. Include positive controls (e.g., amphotericin B) and assess cytotoxicity (LD50) in mammalian cells to confirm selectivity .
Methodological Guidance
Q. How to design stability studies for tetrahydroquinoline derivatives?
- Thermal stability : Use thermogravimetric analysis (TGA) under nitrogen (25–300°C).
- Photostability : Expose samples to UV light (320–400 nm) and monitor degradation via HPLC.
- Hydrolytic stability : Test in buffers (pH 1–10) at 37°C for 24–72 hours .
Q. What computational tools predict collision cross-section (CCS) values for LC-MS analysis?
Tools like MOBCAL or IMSCalc predict CCS using molecular dynamics simulations. For 4-chloro-2-methyl derivatives, CCS values range from 140–155 Ų for [M+H]+ adducts, aligning with experimental ion mobility data .
Q. How to address low bioavailability in pharmacokinetic studies?
- Prodrug strategies : Esterify carboxyl groups (e.g., ethyl esters) to enhance membrane permeability.
- CYP450 inhibition assays : Identify metabolic hotspots using human liver microsomes.
- Salt formation : Hydrochloride salts improve solubility, as demonstrated for related tetrahydroquinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
